

A Technical Guide to the Thermochemical Data of (R)-2-methylpentanal

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Compound of Interest

Compound Name: Pentanal, 2-methyl-, (R)-

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This technical guide provides an in-depth overview of the thermochemical data for (R)-2-methylpentanal. Due to the limited availability of specific experimental data in public databases, this document focuses on the foundational aspects of acquiring and understanding these properties. It outlines the standard experimental protocols for determining key thermochemical parameters for liquid aldehydes and presents a relevant reaction pathway to illustrate the compound's chemical behavior.

Quantitative Thermochemical Data

Direct experimental values for the enthalpy of formation, standard molar entropy, and heat capacity of (R)-2-methylpentanal are not readily available in publicly accessible databases such as the NIST WebBook.^{[1][2]} These properties are typically determined through precise calorimetric measurements or advanced computational chemistry methods.^{[3][4][5][6]} The following table outlines the key thermochemical properties of interest for (R)-2-methylpentanal. Researchers requiring these specific values would need to perform the experimental determinations as described in the subsequent sections or consult specialized, subscription-based databases.^[1]

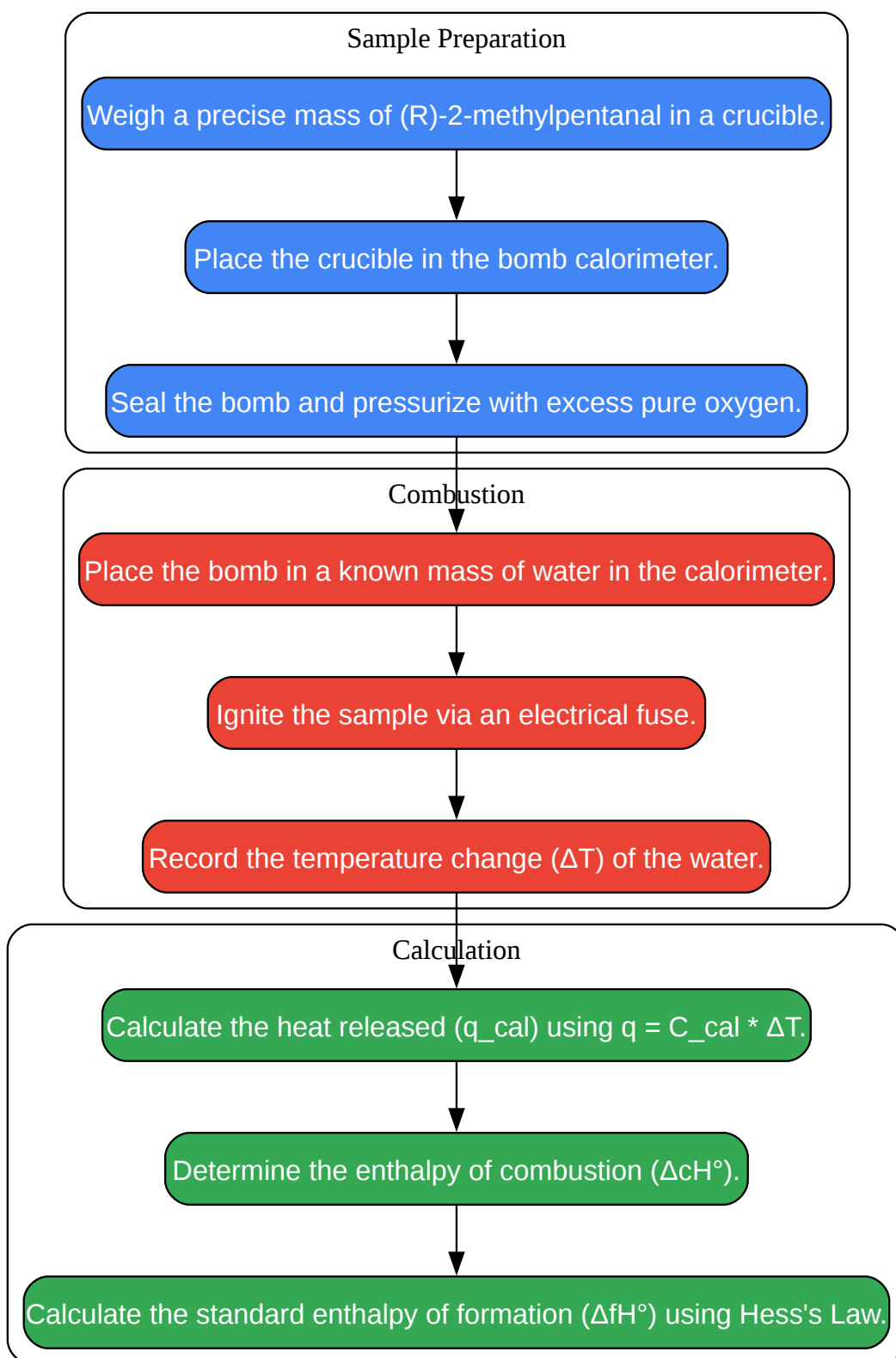
| Thermochemical Property | Symbol | Value (kJ/mol) | Method of Determination |
|--------------------------------|--------------------|--------------------|-----------------------------------|
| Standard Enthalpy of Formation | $\Delta_f H^\circ$ | Data not available | Combustion Calorimetry |
| Standard Molar Entropy | S° | Data not available | Adiabatic Calorimetry |
| Molar Heat Capacity (liquid) | $C_{p(l)}$ | Data not available | Differential Scanning Calorimetry |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies for determining the primary thermochemical properties of a liquid organic compound like (R)-2-methylpentanal.

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion ($\Delta_c H^\circ$), which is measured experimentally using a bomb calorimeter.^{[7][8]}

Experimental Workflow: Combustion Calorimetry



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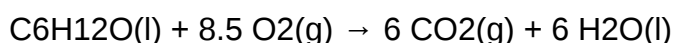
Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Detailed Methodology:

- Calibration of the Calorimeter: The heat capacity of the calorimeter (C_{cal}) is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.^{[7][8]} A known mass of the standard is burned, and the resulting temperature change is measured. The heat capacity is calculated using the formula: $C_{cal} = (q_{known} / \Delta T)$
- Combustion of (R)-2-methylpentanal:
 - A precisely weighed sample of liquid (R)-2-methylpentanal is placed in a crucible inside the bomb calorimeter.
 - The bomb is sealed and filled with an excess of pure oxygen gas to ensure complete combustion.
 - The bomb is submerged in a known quantity of water within the insulated calorimeter vessel.
 - The initial temperature of the water is recorded.
 - The sample is ignited using an electrical fuse.
 - The final temperature of the water is recorded after thermal equilibrium is reached.
- Calculation of Enthalpy of Combustion: The heat absorbed by the calorimeter and its contents (q_{cal}) is calculated using the measured temperature change (ΔT) and the calorimeter's heat capacity: $q_{cal} = C_{cal} * \Delta T$

The enthalpy of combustion ($\Delta_c H^\circ$) of (R)-2-methylpentanal is then determined on a molar basis.

- Calculation of Enthalpy of Formation: The standard enthalpy of formation ($\Delta_f H^\circ$) is calculated using Hess's Law, based on the balanced chemical equation for the combustion of 2-methylpentanal ($C_6H_{12}O$):



$$\Delta_c H^\circ = [6 * \Delta_f H^\circ(CO_2, g) + 6 * \Delta_f H^\circ(H_2O, l)] - [\Delta_f H^\circ(C_6H_{12}O, l) + 8.5 * \Delta_f H^\circ(O_2, g)]$$

The standard enthalpies of formation for CO₂, H₂O, and O₂ are well-established, allowing for the calculation of $\Delta_f H^\circ$ for (R)-2-methylpentanal.

The standard molar entropy and heat capacity of a substance are typically determined using adiabatic calorimetry or differential scanning calorimetry (DSC) over a range of temperatures.

Experimental Protocol: Adiabatic Calorimetry

- A known mass of the sample is placed in a calorimeter that is carefully insulated to prevent heat exchange with the surroundings.
- A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.
- The temperature change is precisely measured.
- The heat capacity (C_p) at a given temperature is calculated from the energy input and the temperature rise.
- These measurements are repeated over a wide range of temperatures, starting from near absolute zero.
- The standard molar entropy (S°) at 298.15 K is then calculated by integrating the heat capacity data from 0 K to 298.15 K, accounting for any phase transitions.

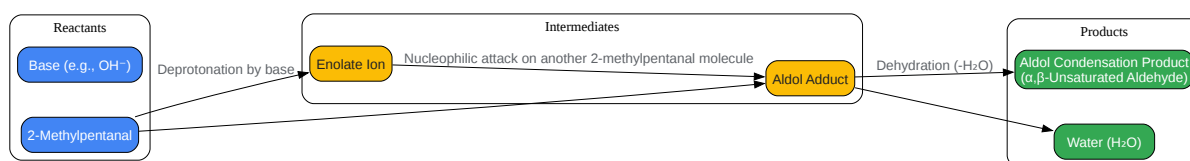
Experimental Protocol: Differential Scanning Calorimetry (DSC)

- A small, weighed sample of (R)-2-methylpentanal is placed in a sample pan, and an empty reference pan is also prepared.
- Both pans are heated at a constant rate.
- The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
- This difference in heat flow is directly proportional to the heat capacity of the sample.

Chemical Reactivity: Aldol Condensation

(R)-2-methylpentanal, like other aldehydes with an alpha-hydrogen, can undergo an aldol condensation reaction in the presence of a base. This reaction is a fundamental transformation in organic chemistry and is relevant to the stability and potential side-reactions of the compound.

Signaling Pathway: Aldol Condensation of 2-Methylpentanal



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Caption: Reaction pathway for the base-catalyzed aldol condensation of 2-methylpentanal.

This diagram illustrates the key steps in the aldol condensation of 2-methylpentanal, a characteristic reaction of aldehydes with alpha-hydrogens.[9] The reaction proceeds through the formation of an enolate intermediate, which then acts as a nucleophile. The final product is an α,β-unsaturated aldehyde, formed after a dehydration step. This reactivity is crucial for understanding the potential for self-condensation and impurity formation in samples of (R)-2-methylpentanal.

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